Binding Kinetics and Assay Suitability Differentiate p38-alpha MAPK-IN-1 from ATP-Competitive and Allosteric Inhibitors
p38-alpha MAPK-IN-1 was specifically developed and validated as a tool compound in an EFC displacement assay designed to detect stabilizers of inactive kinase conformations . This contrasts with classic ATP-competitive inhibitors like SB203580 (Kd = 22 nM) and RWJ 67657 (Kd = 10 nM), which are characterized by their tight binding and dissociation kinetics in standard activity assays [1]. While potent, these ATP-competitive inhibitors require lengthy pre-incubation times in cellular assays and exhibit off-target effects [2]. p38-alpha MAPK-IN-1's moderate potency (IC50 = 2300 nM in EFC) makes it a well-characterized reference point for identifying conformational stabilizers, a class distinct from both ATP-competitive (Type I) and allosteric DFG-out (Type II) inhibitors.
| Evidence Dimension | Biochemical Potency (IC50) and Binding Mode |
|---|---|
| Target Compound Data | IC50 = 2300 nM (EFC displacement assay); IC50 = 5500 nM (HTRF assay) |
| Comparator Or Baseline | SB203580: Kd = 22 nM; RWJ 67657: Kd = 10 nM (Biochemical binding assay) |
| Quantified Difference | Target compound exhibits 100- to 250-fold lower potency than the comparators in standard biochemical activity assays. |
| Conditions | p38-alpha MAPK-IN-1: EFC displacement assay and HTRF assay. SB203580/RWJ 67657: Kinetics of small molecule inhibitor binding to p38 kinase. |
Why This Matters
Procurement for assays measuring binding to inactive kinase conformations requires a validated, moderately potent control distinct from potent ATP-competitive inhibitors.
- [1] Thurmond, R. L., et al. (2001). Kinetics of small molecule inhibitor binding to p38 kinase. J Biol Chem, 276(22), 19247-19252. View Source
- [2] BRENDA Enzyme Database. BIRB 796 kinetics compared to SB 203580. View Source
